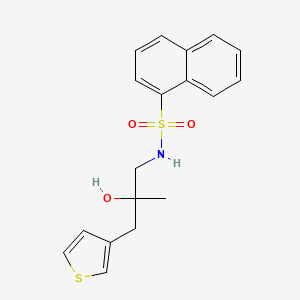

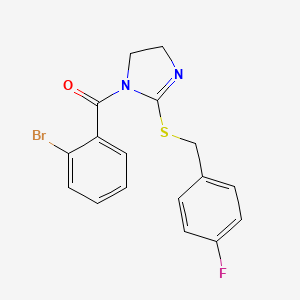

2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido is a sulfonamide compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Catalysis and Organic Synthesis

- The compound is involved in Rh(III)-catalyzed cascade reactions with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones. This process is a pathway to diversely functionalized naphthalene derivatives like substituted 1-naphthol and naphthalen-1,2-dione (Xi Chen et al., 2019).

2. Environmental and Biodegradation Studies

- Research includes biodesulfurization of naphthothiophene and benzothiophene through selective cleavage of carbon-sulfur bonds by specific bacteria strains. This highlights its role in environmental remediation, especially in treating diesel oil following hydrodesulfurization treatment (K. Kirimura et al., 2002).

3. Membrane Technology

- In membrane technology, sulfonated naphthalene-based polyimides have shown promising gas permeation and separation properties. This includes applications in filtration and purification processes (Kazuhiro Tanaka et al., 2006).

4. Sensing and Imaging

- The compound's derivatives are used in the development of fluorescent chemosensors for metal ions, such as Al(III), which is significant in bioimaging applications (Wei-Hua Ding et al., 2013).

5. Pharmaceutical Research

- In the pharmaceutical context, N-hydroxy sulfonamides, related to the compound, have been used as new sulfenylating agents for the functionalization of aromatic compounds. This indicates its potential in drug development and molecular modifications (Fukai Wang et al., 2017).

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-18(20,11-14-9-10-23-12-14)13-19-24(21,22)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12,19-20H,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJAAGDNACVGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2-methyl-S-(naphthalen-1-yl)-3-(thiophen-3-yl)propane-1-sulfonamido | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)

![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)